Captopril EP Impurity J: A Comprehensive Technical Guide
Captopril EP Impurity J: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Captopril (B1668294) EP Impurity J, a critical process-related impurity and potential degradant of the angiotensin-converting enzyme (ACE) inhibitor, Captopril. This document details its chemical identity, synthesis, analytical quantification, and its relationship with the active pharmaceutical ingredient (API).
Chemical Identity and Properties
Captopril EP Impurity J, chemically known as (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid, is also recognized by several synonyms, most notably S-Acetylcaptopril.[1] It is a key intermediate in the synthesis of Captopril and can also be formed as a degradation product.[2][3] As a European Pharmacopoeia (EP) reference standard, its identification and control are crucial for ensuring the quality and safety of Captopril drug products.
The fundamental chemical and physical properties of Captopril EP Impurity J are summarized in the table below.
| Property | Value | References |
| Chemical Name | (2S)-1-[(2S)-3-(Acetylsulfanyl)-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
| Synonyms | S-Acetylcaptopril, Acetylcaptopril, N-[3-(Acetylthio)-(2S)-methylpropionyl]-L-proline | [1] |
| CAS Number | 64838-55-7 | |
| Molecular Formula | C₁₁H₁₇NO₄S | |
| Molecular Weight | 259.32 g/mol |
Relationship between Captopril and Impurity J
Captopril EP Impurity J is intrinsically linked to Captopril, primarily as its immediate synthetic precursor. The final step in many Captopril synthesis routes involves the hydrolysis of the acetyl group from Impurity J to reveal the active thiol group of Captopril. Consequently, incomplete hydrolysis can lead to the presence of Impurity J in the final drug substance.
Synthesis of Captopril EP Impurity J
The synthesis of Captopril EP Impurity J is a critical step in the overall synthesis of Captopril. While specific, detailed protocols for the sole purpose of producing Impurity J as a standalone reference material are not extensively published, its formation is a well-understood process. The general synthetic route involves the acylation of L-proline with a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid.
A representative, though not exhaustive, synthetic protocol can be described as follows:
Experimental Protocol: Synthesis of Captopril EP Impurity J
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Reaction Setup: In a suitable reaction vessel, dissolve L-proline in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution) under controlled temperature conditions (typically cooled).
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Acylation: Slowly add a reactive derivative of (2S)-3-(acetylthio)-2-methylpropanoic acid, such as its acid chloride, to the L-proline solution while maintaining the alkaline pH and low temperature.
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Reaction Monitoring: Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.
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Work-up and Isolation: Upon completion, acidify the reaction mixture to precipitate the crude Captopril EP Impurity J. The crude product is then collected by filtration.
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Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain Captopril EP Impurity J of high purity.
Analytical Control and Quantification
The control of Captopril EP Impurity J in Captopril drug substance and product is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and officially recognized method for its quantification.
HPLC-UV Method for Analysis
A typical stability-indicating HPLC-UV method for the analysis of Captopril and its impurities, including Impurity J, is detailed below. This method is capable of separating Captopril from its known impurities and degradation products.[4][5][6]
| Parameter | Condition | References |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [4][5][7] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., phosphoric acid solution) and an organic modifier (e.g., acetonitrile (B52724) or methanol). | [4][5][6] |
| Flow Rate | Typically 1.0 - 1.2 mL/min | [4][5] |
| Detection Wavelength | 210 - 220 nm | [4][5] |
| Column Temperature | Ambient or controlled (e.g., 50 °C) | [4][5][7] |
Experimental Protocol: HPLC Analysis of Captopril EP Impurity J
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Standard Preparation: Accurately weigh and dissolve Captopril EP Impurity J reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
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Sample Preparation: Accurately weigh and dissolve the Captopril drug substance or a powdered tablet sample in the diluent to achieve a target concentration.
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Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
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Quantification: Identify the peak corresponding to Captopril EP Impurity J in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity using the peak area and the calibration curve generated from the standard solutions.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the potential formation of impurities under various stress conditions. Studies have shown that Captopril can degrade under oxidative, acidic, basic, thermal, and photolytic conditions, leading to the formation of various impurities.[6] While Captopril disulfide (Impurity A) is often the major degradation product, the stability of the API and the potential for the formation of other impurities like Impurity J must be thoroughly investigated.[6]
Pharmacopoeial Acceptance Criteria
The European Pharmacopoeia sets limits for various impurities in Captopril. While the specific limit for Impurity J is not explicitly detailed in the provided search results, the general monograph for Captopril outlines acceptance criteria for both specified and unspecified impurities. The limits for other specified impurities, such as Impurity A, B, C, and D, are typically in the range of 0.15% to 1.0%.[8] It is imperative to consult the current version of the European Pharmacopoeia for the official acceptance criteria for Captopril EP Impurity J.
Visualization of Analytical Workflow
The following diagram illustrates a typical experimental workflow for the HPLC analysis of Captopril EP Impurity J.
This comprehensive guide provides essential technical information on Captopril EP Impurity J for professionals in the pharmaceutical industry. Adherence to pharmacopoeial standards and the use of validated analytical methods are paramount for ensuring the quality, safety, and efficacy of Captopril-containing medicines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. RU2001909C1 - Method of captopril synthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. drugfuture.com [drugfuture.com]
